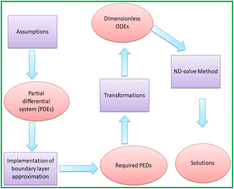A dissipative and entropy-optimized MHD nanomaterial mixed convective flow for engineering applications
Nanoscale Advances Pub Date: 2023-11-15 DOI: 10.1039/D3NA00538K
Abstract
Background and objective: Nanomaterials play significant roles in numerous industrial and engineering applications, like nuclear plants, paper production, thermal power plants, glass fibres, manufacturing of medicines, medical instruments, micro-electronics and polymer sheet extrusion. In view of such important applications, in this study, we discuss the magnetohydrodynamic flow of a nanofluid over an inclined surface by employing the Darcy–Forchheimer model. The Buongiorno model is applied to understand the various important aspects of the nanofluid. Radiation, magnetic field, dissipation and entropy generation in a chemically reactive flow are also discussed. Methodology: The governing nonlinear expressions were transformed into a dimensionless system through adequate transformations. The obtained non-dimensional systems were computed by the NDSolve approach. Results: Physical illustrations for the flow, temperature, concentration and entropy rate via emerging variables were examined. Here an enhancement in velocity was seen for the mixed convection variable, while opposite impacts on flow and temperature were noticed through the Hartman number. A higher Eckert number was obtained with a rise in temperature, while a decrease in concentration was noticed for the thermophoresis variable. An augmentation in the entropy rate was detected for radiation, while the thermal transport rate was boosted by thermophoresis.


Recommended Literature
- [1] Unraveling multiple binding modes of acridine orange to DNA using a multispectroscopic approach
- [2] Kinetic study of polydopamine sphere synthesis using TRIS: relationship between synthesis conditions and final properties
- [3] New books
- [4] One-flask synthesis of dibenzotetraaza[14]annulene cyclic congeners bearing buta-1,3-diyne bridges†
- [5] Radiofrequency atomization and excitation with a hot graphite cup electrode for trace element determination by atomic emission spectrometry
- [6] Correlation anisotropy driven Kosterlitz–Thouless-type quantum phase transition in a Kondo simulator
- [7] Surface manganese substitution in magnetite nanocrystals enhances T1 contrast ability by increasing electron spin relaxation†
- [8] Chlorobenzoic acids and derivatives: analysis of mixtures by thin-layer chromatography
- [9] Graphdiyne as a metal-free catalyst for low-temperature CO oxidation†
- [10] Vibrational entropy of disorder in Cu3Au with different degrees of short-range order










